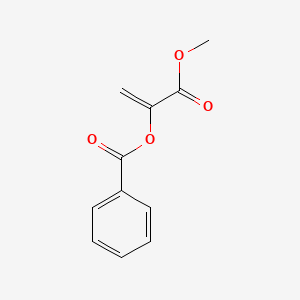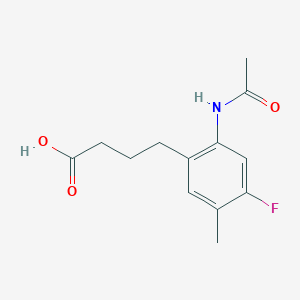
Ferrocenyl methyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocenyl methyl ketone (also known as acetylferrocene) is an organometallic compound with the formula (C₅H₅)Fe(C₅H₄COCH₃). It consists of a ferrocene molecule substituted by an acetyl group on one of the cyclopentadienyl rings. This compound is an orange, air-stable solid that is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylferrocene is typically prepared via the Friedel-Crafts acylation of ferrocene. The process involves the reaction of ferrocene with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction mixture is heated on a hot water bath for about 20 minutes, then poured onto crushed ice and neutralized with sodium bicarbonate .
Industrial Production Methods: While the laboratory preparation of acetylferrocene is well-documented, industrial production methods are less commonly detailed in literature. the principles of Friedel-Crafts acylation can be scaled up for industrial synthesis, involving larger reaction vessels and more efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Acetylferrocene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Similar to benzene, acetylferrocene can undergo further acylation or alkylation reactions.
Reduction: Acetylferrocene can be reduced to 1-ferrocenylethanol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Acylation: Acetic anhydride and phosphoric acid.
Reduction: Sodium borohydride.
Oxidation: Mild oxidizing agents like silver sulfate or p-benzoquinone.
Major Products:
1-Ferrocenylethanol: From the reduction of acetylferrocene.
Ferricenium Ion: From the oxidation of ferrocene.
Scientific Research Applications
Acetylferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetylferrocene in biological systems often involves the production of reactive oxygen species (ROS) through Fenton catalysis. This process generates hydroxyl radicals (OH•) that can induce oxidative stress in cells, leading to potential therapeutic effects against cancer and infectious diseases . In electrochemical applications, acetylferrocene acts as a redox mediator, facilitating electron transfer reactions .
Comparison with Similar Compounds
Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bound to an iron atom.
Ferrocenium Ion: The oxidized form of ferrocene, used as a redox reference in electrochemistry.
1,1’-Diacetylferrocene: A derivative with acetyl groups on both cyclopentadienyl rings.
Uniqueness: Acetylferrocene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo further functionalization makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications .
Properties
Molecular Formula |
C12H12FeO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
InChI Key |
CBJYXYXOISWSDQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8806020.png)


![tert-Butyl 2,2-difluoro-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8806031.png)
![2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8806033.png)








